molecular formula C8H13BrO B13192842 3-(Bromomethyl)-3-(prop-2-en-1-yl)oxolane

3-(Bromomethyl)-3-(prop-2-en-1-yl)oxolane

Katalognummer: B13192842
Molekulargewicht: 205.09 g/mol
InChI-Schlüssel: WUQRRZARVGCVOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Bromomethyl)-3-(prop-2-en-1-yl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered ring compounds containing one oxygen atom. This compound features a bromomethyl group and a prop-2-en-1-yl group attached to the oxolane ring, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-(prop-2-en-1-yl)oxolane can be achieved through several methods. One common approach involves the bromination of 3-(prop-2-en-1-yl)oxolane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Bromomethyl)-3-(prop-2-en-1-yl)oxolane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of 3-(methyl)-3-(prop-2-en-1-yl)oxolane.

Wissenschaftliche Forschungsanwendungen

3-(Bromomethyl)-3-(prop-2-en-1-yl)oxolane has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Bromomethyl)-3-(prop-2-en-1-yl)oxolane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Chloromethyl)-3-(prop-2-en-1-yl)oxolane: Similar structure but with a chlorine atom instead of bromine.

    3-(Hydroxymethyl)-3-(prop-2-en-1-yl)oxolane: Contains a hydroxyl group instead of a bromomethyl group.

    3-(Methyl)-3-(prop-2-en-1-yl)oxolane: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.

Uniqueness

3-(Bromomethyl)-3-(prop-2-en-1-yl)oxolane is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions

Eigenschaften

Molekularformel

C8H13BrO

Molekulargewicht

205.09 g/mol

IUPAC-Name

3-(bromomethyl)-3-prop-2-enyloxolane

InChI

InChI=1S/C8H13BrO/c1-2-3-8(6-9)4-5-10-7-8/h2H,1,3-7H2

InChI-Schlüssel

WUQRRZARVGCVOY-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1(CCOC1)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.